Désoxycholate de sodium

Vue d'ensemble

Description

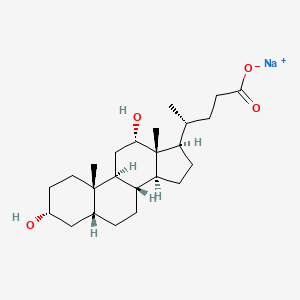

Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid produced by intestinal bacteria acting on primary bile acids secreted by the liver. It is commonly used as a biological detergent to lyse cells and solubilize cellular and membrane components .

Applications De Recherche Scientifique

Sodium deoxycholate (SDC) is a bile salt with various applications in scientific research, medicine, and industry due to its detergent properties.

Scientific Research Applications

Protein Solubilization and Digestion: SDC is widely used to solubilize membrane proteins and improve their digestion . It has been shown that using 1.0% SDC in the solubilization and in-solution digestion of rat plasma membrane proteins led to the identification of 77 plasma membrane or membrane-associated proteins, which is more than double the amount found when using SDS . The addition of 0.1% SDC to the in-gel digestion of SDS-PAGE-resolved membrane proteins significantly enhanced the coverage of tryptic peptides and the number of hydrophobic membrane proteins identified . SDC is a cost-effective and tractable acid-insoluble detergent that can be used at higher concentrations to enhance protein solubility without interfering with trypsin activity and subsequent analyses . In a study evaluating SDC as a solubilization buffer for oil palm mesocarp proteins, SDC increased the number of identified proteins, enriched their gene ontologies, and reduced the number of carbamylated lysine residues compared to urea/thiourea/CHAPS buffer .

Antimicrobial Resistance Studies: Escherichia coli strains selected for increased resistance to sodium deoxycholate have been found to have a 2.1 Mb chromosomal inversion, which affects antimicrobial sensitivity . This inversion can increase bacterial survival upon exposure to ampicillin and vancomycin and sensitize the cell to ciprofloxacin and meropenem .

Drug Delivery Systems: Sodium deoxycholate can be combined with other substances to create drug delivery systems . For example, it can be used with phospholipid-based nanoscale flexible lipoidal vesicles to encapsulate drug molecules, enhancing molecular interactions and transportation of the drug to the target site .

Medical Applications

Fat Reduction: Sodium deoxycholate has been studied for its action on subcutaneous human tissue, with the intent of nonsurgical fat removal . Subcutaneous injections of diluted SDC solutions induced an inflammatory response and dose-dependent adipocyte lysis in volunteers, resulting in necrosis of adipose tissue, fat dissolution, and an acute inflammatory reaction .

Therapeutic Potential: SDC is being explored for its potential in topical therapy for arthritis by combining it with deformable-emulsomes . SDC improves the fluidity of vesicles, allowing them to squeeze through channels in the skin and prevents vesicle rupture .

Environmental Applications

Disinfection: Sodium deoxycholate, as an anionic surfactant, can emulsify lipids and is used in various applications such as disinfection .

Comparison of Protein Solubilization Buffers

| Feature | Urea/Thiourea/CHAPS | Sodium Deoxycholate |

|---|---|---|

| Protein Yields | Better protein yields in some cases | Comparable to urea/thiourea/CHAPS |

| Protein Identification | Lower number of identified proteins from oil palm mesocarps | Increased number of identified proteins from oil palm mesocarps |

| Gene Ontologies | Less enriched | Enriched |

| Carbamylated Lysine Residues | Higher number | Reduced by more than 67% |

| Limitations | - | Interference with protein quantitation (can be resolved through dilution) |

| Applications | - | More favorable for proteomics analysis due to its advantages over urea/thiourea/CHAPS buffer |

Antimicrobial Effects of Chromosomal Inversion in E. coli DOC14

| Antimicrobial | Effect |

|---|---|

| Deoxycholate | Lowered susceptibility |

| Ampicillin | Increased bacterial survival |

| Vancomycin | Increased bacterial survival |

| Ciprofloxacin | Sensitized the cell |

| Meropenem | Sensitized the cell |

| Bacterial growth | No effect in rich medium without antibacterial molecules |

Case Studies

Action of Sodium Deoxycholate on Subcutaneous Human Tissue: Thirty volunteers underwent subcutaneous abdominal injections of diluted 2.5% or 1% SDC solutions or placebo . Clinical, hematologic, and ultrasonographic evaluations were performed for 3 months, and histology was examined at 3 and 6 months. The study found that both concentrations of SDC induced an inflammatory response at the injection site, with dose-dependent adipocyte lysis . Patients reported localized heat, erythema, swelling, and intense pain. Microscopic evaluation revealed necrosis of adipose tissue with adipocyte lysis, fat dissolution, acute lymphomononuclear inflammatory reaction, and intense phagocytosis of fat cells by macrophages. Fibrosis was observed only at the 6-month biopsy .

Mécanisme D'action

Target of Action

Sodium deoxycholate, also known as deoxycholic acid sodium salt, primarily targets adipocytes , which are fat cells . It disrupts cell membranes in adipocytes and destroys fat cells in the tissue . It is a cytolytic agent that is used to improve the appearance of submental fat .

Mode of Action

As a bile acid, deoxycholic acid emulsifies fat in the gut . When synthetically derived deoxycholic acid is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Biochemical Pathways

Sodium deoxycholate activates many stress-response pathways and induces apoptosis in various cell types . It is known to induce DNA damage and activate poly(ADP-ribose) polymerase (PARP), an enzyme that utilizes NAD+ as a substrate to repair DNA . Sodium deoxycholate also induces oxidative stress, endoplasmic reticulum (ER) stress, and contributes to protein mal-folding .

Pharmacokinetics

Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile .

Result of Action

The result of sodium deoxycholate’s action is the destruction of fat cells in the tissue where it is injected . This leads to an improvement in the appearance of moderate to severe fullness associated with submental fat in adults . The destroyed fat cells result in an inflammatory reaction and are cleared by macrophages .

Action Environment

The action of sodium deoxycholate can be influenced by environmental factors. For instance, its actions are reduced by albumin and tissue-associated proteins . Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid .

Analyse Biochimique

Biochemical Properties

Sodium deoxycholate is known for its ability to disrupt cell membranes and dissolve hydrophobic molecules . This makes it an invaluable reagent in scientific research applications, particularly in protein research. It plays a pivotal role in solubilizing proteins, especially those embedded in membranes, enabling their extraction, purification, and subsequent analysis .

Cellular Effects

Sodium deoxycholate has dual effects on cell viability. At lower concentrations, it increases cell viability, which is associated with the promotion of AKT phosphorylation and cyclin D1 expression . At higher concentrations, it decreases cell viability and induces apoptosis . It also affects cell membrane fluidity .

Molecular Mechanism

The mechanism of action of sodium deoxycholate involves disrupting cell membranes and dissolving hydrophobic molecules . When injected, synthetically derived deoxycholic acid stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Temporal Effects in Laboratory Settings

Sodium deoxycholate has been reported to form many reactive intermediates which bind to tissue and exert toxic effects

Dosage Effects in Animal Models

The effects of sodium deoxycholate vary with different dosages in animal models

Metabolic Pathways

Sodium deoxycholate is not metabolized to any significant extent under normal conditions . It joins the endogenous bile acid pool in the enterohepatic circulation and is excreted unchanged in feces along with endogenous deoxycholic acid .

Subcellular Localization

It is known to disrupt cell membranes and dissolve hydrophobic molecules, suggesting that it may interact with various subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium deoxycholate can be synthesized by dissolving deoxycholic acid in ethanol under heating conditions, followed by the addition of activated carbon. The mixture is then subjected to hot filtration and microfiltration membrane filtration. After cooling the filtrate to room temperature, a sodium hydroxide ethanol solution is added, and the pH is controlled to be between 7 and 10. The solution is then desolventized, concentrated, cooled, pulped, filtered, and dried to obtain high-purity sodium deoxycholate .

Industrial Production Methods: In industrial settings, sodium deoxycholate is produced using similar methods but on a larger scale. The process involves the use of ethanol and sodium hydroxide, with careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium deoxycholate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride.

Substituting Agents: Various organic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives .

Comparaison Avec Des Composés Similaires

Sodium cholate: Another bile salt detergent, similar in function but less denaturing.

Sodium dodecyl sulfate: An ionic detergent used for protein denaturation.

Triton X-100: A non-ionic detergent used for membrane protein extraction.

Uniqueness: Sodium deoxycholate is unique due to its strong ability to lyse cells and solubilize membrane-bound proteins without denaturing them excessively. This makes it particularly valuable in applications where maintaining protein functionality is crucial .

Activité Biologique

Sodium deoxycholate (SDC) is a bile salt that has garnered attention in various fields of biological research due to its unique properties and biological activities. This article explores the biological activity of SDC, focusing on its role as a surfactant, its effects on drug delivery systems, and its interactions with biological entities such as viruses and proteins.

Overview of Sodium Deoxycholate

Sodium deoxycholate is a sodium salt derived from deoxycholic acid, which is one of the primary bile acids produced in the liver. It is commonly used in pharmaceutical formulations and as a surfactant in laboratory settings due to its ability to solubilize lipids and proteins.

Biological Activity

1. Surfactant Properties

SDC exhibits significant surfactant properties, which facilitate its use in drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Research has shown that SDC can stabilize nanosuspensions, improving the pharmacokinetic profiles of various compounds.

- Case Study: Nanosuspension Formulation

A study demonstrated that incorporating 1% SDC in drug formulations significantly reduced particle size and increased saturation solubility compared to formulations without SDC. The optimized formulation showed a relative bioavailability increase of 131.4% compared to standard products .

| Formulation | Surfactant Concentration | Particle Size (nm) | Relative Bioavailability |

|---|---|---|---|

| F8 | 1% SDC | Lowest | 131.4% |

| F12 | 1% SDS | Higher | Not specified |

2. Drug Delivery Systems

SDC has been utilized in various drug delivery systems, particularly in enhancing transdermal absorption. Its ability to disrupt skin barriers allows for improved permeation of therapeutic agents.

- Case Study: Bilosome Gel for Sulpiride Delivery

A formulation using SDC as a component of bilosomes showed a significant increase in skin permeability for the antipsychotic drug Sulpiride. The bilosomal gel exhibited a mean residence time of 7.03 hours, significantly higher than conventional gels .

| Parameter | Su-BL Gel | Conventional Gel |

|---|---|---|

| J_max (μg/cm²/h) | 178.7 | 131.78 |

| Mean Residence Time (h) | 7.03 | 5.31 |

| Relative Bioavailability | 4.5-fold | Not applicable |

3. Interaction with Viruses

Research has indicated that SDC can influence the infectivity of certain viruses, such as the measles virus. At varying concentrations, SDC was found to destroy the infectivity of the virus, highlighting its potential role in virology and infectious disease research .

The biological activity of SDC can be attributed to several mechanisms:

- Membrane Disruption: As a surfactant, SDC can disrupt lipid membranes, which enhances drug solubility and penetration through biological barriers.

- Enhanced Permeability: Its ability to alter membrane fluidity aids in increasing the permeability of drugs across cellular membranes.

- Bioavailability Improvement: By forming complexes with poorly soluble drugs, SDC improves their bioavailability through enhanced solubilization.

Propriétés

IUPAC Name |

sodium;4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHPUSMSKHSNKW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.